Welcome to the BenchChem Online Store!
molecular formula C7H14O<br>(CH3CH2CH2)2CO<br>C7H14O B092745 4-Heptanone CAS No. 123-19-3

4-Heptanone

Cat. No. B092745
M. Wt: 114.19 g/mol
InChI Key: HCFAJYNVAYBARA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05212305

Procedure details

113 g of 4-heptanone in 1000 ml of dry diethyl ether was slowly added to a solution of allylmagnesium bromide, prepared from 36.5 g of Mg and 178 g of allyl bromide in 500 ml dry diethyl ether. After the addition the mixture was refluxed for 10 hrs. The reaction mixture was poured on a mixture of 150 g ice, 450 ml of 20% NH4Cl and 350 ml of 5M HCl. The ether phase was separated and the water phase extracted with diethyl ether (3×100 ml). The combined organic phases were then washed with a Na2CO3 -solution and water, dried with Na2SO4 and evaporated. The residue was distilled. Yield: 142 g (b.p. 38°-40° C./0.1 torr)
Quantity
113 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
[Compound]
Name
Mg
Quantity
36.5 g
Type
reactant
Reaction Step Two
Quantity
178 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice
Quantity
150 g
Type
reactant
Reaction Step Three
Name
Quantity
450 mL
Type
reactant
Reaction Step Three
Name
Quantity
350 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2][CH2:3][C:4](=[O:8])[CH2:5][CH2:6][CH3:7].[CH2:9]([Mg]Br)[CH:10]=[CH2:11].C(Br)C=C.[NH4+].[Cl-].Cl>C(OCC)C>[OH:8][C:4]([CH2:9][CH2:10][CH3:11])([CH2:5][CH2:6][CH3:7])[CH2:3][CH:2]=[CH2:1] |f:3.4|

Inputs

Step One
Name
Quantity
113 g
Type
reactant
Smiles
CCCC(CCC)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)[Mg]Br
Name
Quantity
1000 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Mg
Quantity
36.5 g
Type
reactant
Smiles
Name
Quantity
178 g
Type
reactant
Smiles
C(C=C)Br
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)OCC
Step Three
Name
ice
Quantity
150 g
Type
reactant
Smiles
Name
Quantity
450 mL
Type
reactant
Smiles
[NH4+].[Cl-]
Name
Quantity
350 mL
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition the mixture
TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 10 hrs
Duration
10 h
CUSTOM
Type
CUSTOM
Details
The ether phase was separated
EXTRACTION
Type
EXTRACTION
Details
the water phase extracted with diethyl ether (3×100 ml)
WASH
Type
WASH
Details
The combined organic phases were then washed with a Na2CO3 -solution and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated
DISTILLATION
Type
DISTILLATION
Details
The residue was distilled

Outcomes

Product
Name
Type
Smiles
OC(CC=C)(CCC)CCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.